2-[(2-Methoxyethoxy)methyl]oxirane
Overview
Description
2-[(2-Methoxyethoxy)methyl]oxirane, also known as 2-(2-Methoxyethoxy)methyl glycidyl ether, is an organic compound with the molecular formula C6H12O3. It is a type of glycidyl ether, which is characterized by the presence of an oxirane (epoxide) ring. This compound is used in various chemical applications due to its reactivity and ability to form cross-linked polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxyethoxy)methyl]oxirane typically involves the reaction of 2-(2-Methoxyethoxy)methanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the final product.
Reaction with Epichlorohydrin:
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxyethoxy)methyl]oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols.
Substitution Reactions: The compound can undergo substitution reactions where the oxirane ring is replaced by other functional groups.
Polymerization: It can participate in polymerization reactions to form cross-linked polymers.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Acidic or basic catalysts, depending on the desired reaction
Conditions: Reactions are typically carried out at room temperature to moderate temperatures, under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Amines: Reaction with amines forms amino alcohols.
Alcohols: Reaction with alcohols forms diols.
Thiols: Reaction with thiols forms thioethers.
Scientific Research Applications
2-[(2-Methoxyethoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of epoxy resins and cross-linked polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and chemical resistance.
Mechanism of Action
The primary mechanism of action of 2-[(2-Methoxyethoxy)methyl]oxirane involves the ring-opening of the epoxide group. This reaction can proceed via nucleophilic attack, where the nucleophile attacks the less substituted carbon of the oxirane ring, leading to the formation of a new bond and the opening of the ring. The resulting product depends on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Ethoxyethoxy)methyl]oxirane: Similar in structure but with an ethoxy group instead of a methoxy group.
2-[(2-Butoxyethoxy)methyl]oxirane: Contains a butoxy group, leading to different physical and chemical properties.
Uniqueness
2-[(2-Methoxyethoxy)methyl]oxirane is unique due to its specific reactivity and ability to form biocompatible polymers. Its methoxyethoxy group provides a balance between hydrophilicity and hydrophobicity, making it suitable for various applications in both aqueous and non-aqueous environments.
Properties
IUPAC Name |
2-(2-methoxyethoxymethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-7-2-3-8-4-6-5-9-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXZMAACKJIRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40349-67-5 | |
Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40349-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60284046, DTXSID301197479 | |
Record name | 2-[(2-methoxyethoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301197479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13483-49-3, 40349-67-5 | |
Record name | NSC35148 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35148 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(2-methoxyethoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301197479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 40349-67-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-[(2-Methoxyethoxy)methyl]oxirane influence the properties of the resulting copolymers?
A1: this compound (MEMO) plays a crucial role in dictating the final properties of the copolymers.
- Thermosensitivity: The incorporation of MEMO introduces oligo(ethylene glycol) side chains into the copolymer backbone. These hydrophilic side chains contribute to the polymer's thermosensitivity by influencing its solubility in water at different temperatures. [] The ratio of MEMO to 2-((2-(2-methoxyethoxy)ethoxy)methyl)oxirane (ME2MO) in the copolymer directly determines the lower critical solution temperature (LCST), allowing for fine-tuning of this property. []
Q2: What are the advantages of using this compound in combination with succinic anhydride for copolymer synthesis?
A2: The research highlights several advantages of using MEMO with succinic anhydride (SA) for creating these specific copolymers:
- Controlled Alternating Copolymerization: MEMO exhibits similar reactivity to ME2MO during copolymerization with SA, leading to well-defined alternating copolymers even when using a mixture of MEMO and ME2MO. [] This control over monomer sequence is crucial for achieving predictable and tunable properties.
- Quantitative Control over LCST: The ability to precisely control the ratio of MEMO to ME2MO in the copolymer allows for fine-tuning of the LCST within a range relevant to biomedical applications (18–50 °C). [] This is a significant advantage for applications requiring temperature-triggered responses near body temperature.
- Tunable Tg: Similar to the LCST, the glass transition temperature (Tg) of the copolymers can be adjusted by altering the MEMO/ME2MO ratio. [] This provides another parameter for tailoring the material properties for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.